1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C25H23F2N5O4 and its molecular weight is 495.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.17181056 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme DNA gyrase . This enzyme is essential for bacteria reproduction as it is involved in the unwinding and supercoiling of bacterial DNA .
Mode of Action
The compound interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition prevents the unwinding and supercoiling of bacterial DNA, thereby halting bacterial reproduction .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts this pathway, leading to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that it likely has good penetration ability through cell membranes . This allows it to reach its target, the bacterial DNA gyrase, effectively. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction . By inhibiting the activity of DNA gyrase, the compound prevents the unwinding and supercoiling of bacterial DNA, which are essential processes for bacterial reproduction .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as fluoroquinolones, have significant interactions with enzymes, proteins, and other biomolecules . These interactions often involve binding to specific sites on the biomolecules, leading to changes in their function .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoroquinolones can inhibit bacterial DNA-gyrase, leading to a high level of antibacterial activity .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N5O4/c1-2-31-13-18(25(34)35)23(33)17-11-19(27)21(12-20(17)31)32-9-7-30(8-10-32)14-22-28-29-24(36-22)15-3-5-16(26)6-4-15/h3-6,11-13H,2,7-10,14H2,1H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORDWBAGKYECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=NN=C(O4)C5=CC=C(C=C5)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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